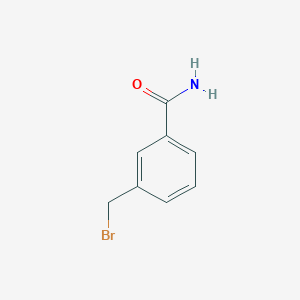

3-(Bromomethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRDZVRYRNYLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342733 | |

| Record name | 3-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509073-67-0 | |

| Record name | 3-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Bromomethyl)benzamide (CAS No. 509073-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzamide is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromomethyl group and a benzamide moiety, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its emerging role in the development of targeted cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 509073-67-0 | N/A |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. | N/A |

| InChI Key | ORRDZVRYRNYLMB-UHFFFAOYSA-N | N/A |

| SMILES | NC(=O)c1cccc(CBr)c1 | N/A |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, 3-methylbenzamide. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

General Experimental Protocol: Benzylic Bromination of 3-Methylbenzamide

This protocol is based on established methods for benzylic bromination and is expected to yield the desired product.

Materials:

-

3-Methylbenzamide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Experimental Workflow

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain cancer cells.

Role as a Precursor to PARP Inhibitors

Benzamide and its derivatives are known to mimic the nicotinamide portion of the NAD+ cofactor, which is the substrate for PARP enzymes. This allows them to act as competitive inhibitors. The bromomethyl group in this compound provides a reactive handle for further chemical modifications, enabling the construction of more complex molecules with enhanced potency and selectivity for PARP enzymes.

PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in genes involved in homologous recombination (HR) repair of double-strand DNA breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of PARP inhibitors for cancer therapy. Its versatile reactivity allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and biological applications is crucial for its effective utilization in research and development.

References

A Technical Guide to 3-(Bromomethyl)benzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)benzamide, a key building block in synthetic organic chemistry and drug discovery. This document details its fundamental chemical properties, a robust experimental protocol for its synthesis, and its applications as a versatile reagent.

Core Molecular and Chemical Data

This compound is a substituted aromatic compound valued for its reactive benzylic bromide moiety, which makes it an excellent electrophile for introducing the 3-benzamide methyl group into various molecular scaffolds.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C8H8BrNO | [3][4] |

| Molecular Weight | 214.06 g/mol | [3][4][5] |

| CAS Number | 509073-67-0 | [3][4] |

| Appearance | Not specified, likely a solid | - |

| Storage Conditions | 2°C - 8°C, protect from light | [3] |

Synthesis of this compound via Wohl-Ziegler Bromination

The primary route for the synthesis of this compound is the radical bromination of 3-methylbenzamide at the benzylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the method of choice for this transformation.[1][6] This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting radical intermediate.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, 3-bromomethyl-benzoic acid, and is based on the principles of the Wohl-Ziegler bromination.[1][7][8]

Materials:

-

3-Methylbenzamide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl4) or a suitable alternative solvent such as acetonitrile.[1][7]

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzamide in a suitable volume of carbon tetrachloride (or an alternative solvent).

-

Addition of Reagents: To this solution, add N-bromosuccinimide (a slight molar excess) and a catalytic amount of a radical initiator like AIBN.[8]

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The initiation of the reaction is often indicated by more vigorous boiling.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the conversion of the denser N-bromosuccinimide to the less dense succinimide, which will float on top of the carbon tetrachloride.[1]

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with water to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 3-carbamoylbenzyl moiety. The high reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecules.[2] This makes it a valuable precursor in the synthesis of a variety of compounds, including potential pharmaceutical agents and other functional organic materials.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 509073-67-0 | FB141315 [biosynth.com]

- 4. This compound | C8H8BrNO | CID 584070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 509073-67-0 | Benchchem [benchchem.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

Synthesis of 3-(Bromomethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)benzamide, a versatile building block in organic synthesis. This document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery. This compound serves as a key intermediate for the introduction of a benzamide moiety with a reactive benzylic bromide handle, enabling further molecular elaboration.[1][2]

Core Synthesis Pathway: Wohl-Ziegler Bromination

The most direct and widely recognized method for the synthesis of this compound is through the benzylic bromination of 3-methylbenzamide. This reaction, known as the Wohl-Ziegler reaction, employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[3][4] The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, leading to the formation of a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source to yield the desired product.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Methylbenzamide | C₈H₉NO | 135.16 | Solid |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Solid |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Solid |

| This compound | C₈H₈BrNO | 214.06 | Solid[5][6] |

Note: Yields for this specific reaction are not widely reported in publicly available literature and can be variable. The provided protocol is based on established methodologies for similar transformations and may require optimization.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Wohl-Ziegler reaction.

Materials:

-

3-Methylbenzamide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzamide (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile (approximately 10-15 mL per gram of starting material).

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02-0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a sunlamp or a UV lamp.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-6 hours, which can be visually indicated by the consumption of the denser NBS and the formation of succinimide, which floats on top of the carbon tetrachloride.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

-

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Reactivity and Mechanism of 3-(Bromomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)benzamide (CAS No: 509073-67-0) is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive benzylic bromide and a versatile benzamide moiety, makes it a valuable intermediate for the synthesis of complex molecular architectures. The highly electrophilic bromomethyl group serves as a key handle for introducing the benzamide pharmacophore via nucleophilic substitution and cross-coupling reactions. This document provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of this compound, with a focus on its application in the development of targeted therapeutics such as PARP and kinase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a technical resource for professionals in the field.

Core Properties and Synthesis

This compound is a solid organic compound with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol .[1][2] The molecule's reactivity is dominated by the benzylic bromide, which is an excellent leaving group and highly susceptible to nucleophilic attack.

Synthesis Route

The most common and direct method for synthesizing this compound is through the free-radical bromination of 3-methylbenzamide.[3] This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or n-heptane. The reaction is often initiated by heat or UV light.[3][4]

Caption: Synthesis of this compound via radical bromination.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-methylbenzamide.

Materials:

-

3-Methylbenzamide

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or AIBN

-

Carbon Tetrachloride (CCl₄) or n-Heptane

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzamide (1.0 eq.) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.) to the solution.[4]

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and irradiate with a 200W bulb to facilitate radical initiation.[4]

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS. The solid succinimide will float to the surface as it is formed.

-

Once the reaction is complete, cool the mixture in an ice bath to precipitate the succinimide byproduct.[5]

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from hexane/ethyl acetate) to obtain a white or off-white solid.[6]

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Methylbenzamide | [3] |

| Reagents | NBS, Benzoyl Peroxide | [4] |

| Solvent | Carbon Tetrachloride | [4] |

| Temperature | Reflux (77-80°C) | [4][6] |

| Reaction Time | 4-8 hours | [4][6] |

| Typical Yield | 70-85% | [5] |

Core Reactivity and Mechanisms

The reactivity of this compound is primarily dictated by the C-Br bond of the benzylic methylene group. This site is highly electrophilic, making it an excellent substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution (SN2)

The most common reaction involving this compound is nucleophilic substitution. Due to the primary nature of the benzylic carbon, this reaction predominantly proceeds via an SN2 mechanism.[1][7] A wide variety of nucleophiles can be used to displace the bromide, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Caption: Generalized SN2 mechanism for this compound.

2.1.1. Experimental Protocol: N-Alkylation of an Amine

Objective: To synthesize N-{[3-(aminocarbonyl)phenyl]methyl} derivative via reaction with a primary amine.

Materials:

-

This compound

-

Primary Amine (e.g., benzylamine) (3.0 eq)

-

Solvent (e.g., Methanol or DMF)

-

Base (optional, e.g., K₂CO₃ or Cs₂CO₃)

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen solvent in a reaction vial.

-

Add the primary amine (a 3:1 molar ratio is often used to favor mono-alkylation and avoid over-alkylation).

-

If the amine salt is not desired, add a non-nucleophilic base like K₂CO₃ (1.5 eq.) to scavenge the HBr byproduct.

-

Seal the vial and heat the mixture (e.g., 60-80°C) with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

-

After completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Benzylamine | Secondary Amine | 3 eq. Amine, MeOH, 60°C, 6h |

| Phenol | 4-Methoxyphenol | Aryl Ether | K₂CO₃, Acetone, Reflux, 12h |

| Thiol | Thiophenol | Thioether | NaH, THF, 0°C to RT, 4h |

| Azide | Sodium Azide | Benzyl Azide | DMF/H₂O, RT, 2h[8] |

Palladium-Catalyzed Suzuki-Miyaura Coupling

While less common than substitution, the benzylic C(sp³)-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction forms a new carbon-carbon bond between the benzylic carbon and an sp²-hybridized carbon of an organoboron species (e.g., an arylboronic acid). This method is a powerful tool for creating diarylmethane structures, which are prevalent in many biologically active compounds.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[9][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2.1. Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 3-(arylmethyl)benzamide derivative.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 eq.)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

To a pressure flask or Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, and the base.[11]

-

Add the palladium catalyst.

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).[11]

-

Seal the vessel and heat the mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction for 12-24 hours by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the residue by column chromatography to obtain the desired diarylmethane product.

| Parameter | Value/Condition | Reference |

| Electrophile | This compound | [3] |

| Nucleophile | Arylboronic Acid | [12] |

| Catalyst | Pd(dppf)Cl₂ | [11] |

| Base | Cs₂CO₃ or K₂CO₃ | [11] |

| Solvent | Dioxane/H₂O | [11] |

| Temperature | 80-100°C | [11] |

| Typical Yield | 60-90% | [11] |

Applications in Drug Development

The 3-benzamide scaffold is a well-established pharmacophore in modern drug discovery, recognized for its ability to form key hydrogen bond interactions with protein targets. This compound is a critical intermediate for elaborating this scaffold, enabling its incorporation into inhibitors of crucial cellular signaling pathways.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[1] Inhibitors of PARP, particularly PARP-1, have emerged as a successful class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[13] The benzamide core of many PARP inhibitors mimics the nicotinamide moiety of the natural substrate NAD+. This compound is used to tether this benzamide "warhead" to other structural fragments that occupy adjacent binding pockets, thereby increasing potency and selectivity.[1][14][15][16]

Kinase Inhibitors

Kinases are a large family of enzymes that regulate the majority of cellular processes by phosphorylating specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[2] Numerous small-molecule kinase inhibitors have been developed, and the benzamide functional group is a common feature in many of them.[3][17][18] For example, derivatives of 3-substituted benzamides have been synthesized and evaluated as potent inhibitors of the Bcr-Abl tyrosine kinase, the target for treating chronic myeloid leukemia (CML).[3] this compound serves as a starting point to synthesize libraries of these compounds, where the bromomethyl group is substituted to explore the structure-activity relationship (SAR).[3][17][19]

Caption: Role of inhibitors derived from this compound in key signaling pathways.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[20] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[20]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its primary reactivity through nucleophilic substitution at the benzylic carbon provides a straightforward and efficient means to construct a diverse array of molecules. Furthermore, its ability to participate in palladium-catalyzed cross-coupling reactions expands its synthetic utility. The importance of the benzamide moiety in targeting enzymes like PARP and various kinases underscores the role of this compound as a key intermediate in the development of modern therapeutics. This guide provides the foundational technical information required for its effective utilization in a research and development setting.

References

- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. This compound | C8H8BrNO | CID 584070 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 3-(Bromomethyl)benzamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzamide is a valuable bifunctional reagent in organic synthesis, serving as a cornerstone for the construction of a diverse array of complex molecules. Its unique structure, featuring a reactive benzylic bromide and a versatile benzamide moiety, makes it a sought-after intermediate in the development of novel therapeutics, particularly in the realm of targeted cancer therapies. This technical guide provides an in-depth overview of the properties, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. Key data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| CAS Number | 509073-67-0 |

| Appearance | Off-white solid |

| Melting Point | 127-130 °C |

| Boiling Point | 288 °C |

| Solubility | Slightly soluble in water, soluble in many organic solvents.[1] |

| ¹H NMR | Data not explicitly found for the parent compound in searches. |

| ¹³C NMR | Data not explicitly found for the parent compound in searches. |

| IR Spectrum | Available through spectral databases.[2] |

| Mass Spectrometry | Available through spectral databases.[2] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two primary reactive sites: the electrophilic benzylic bromide and the benzamide functional group.

1. Nucleophilic Substitution at the Benzylic Position: The bromomethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities at the 3-position of the benzamide scaffold.

-

N-Alkylation of Amines: Primary and secondary amines react with this compound to form the corresponding aminomethyl derivatives. This is a cornerstone reaction for building libraries of compounds for drug discovery.

-

Williamson Ether Synthesis: Alkoxides and phenoxides can displace the bromide to form ethers, providing a route to compounds with diverse electronic and steric properties.

-

Formation of Other C-X Bonds: Other nucleophiles such as azide, cyanide, and thiolates can be employed to introduce further chemical diversity.

2. Transformations of the Benzamide Moiety: The amide group can participate in various reactions, including hydrolysis, reduction, and rearrangement, offering secondary points for molecular modification.

A Key Application: Synthesis of PARP Inhibitors

This compound is a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3][4][5][6][7] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[3][4] The benzamide moiety of compounds derived from this compound often mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme and inhibiting its activity.[8]

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving this compound.

N-Alkylation of Piperidine with this compound

This protocol describes the synthesis of 3-(piperidin-1-ylmethyl)benzamide.

Reaction Scheme:

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and wash the solid with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(piperidin-1-ylmethyl)benzamide.

Quantitative Data:

| Product | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3-(Piperidin-1-ylmethyl)benzamide | ~70% | 7.75 (s, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.45 (d, J=7.6 Hz, 1H), 7.39 (t, J=7.6 Hz, 1H), 6.15 (br s, 1H), 5.65 (br s, 1H), 3.53 (s, 2H), 2.40 (t, J=5.2 Hz, 4H), 1.59 (p, J=5.6 Hz, 4H), 1.44 (p, J=5.6 Hz, 2H) | 169.9, 138.3, 134.3, 132.0, 129.0, 128.8, 126.9, 63.8, 54.6, 26.1, 24.3 |

Williamson Ether Synthesis with Phenol

This protocol describes the synthesis of 3-(phenoxymethyl)benzamide.

Reaction Scheme:

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of potassium carbonate (1.5 eq) in anhydrous acetone, add phenol (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous acetone.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, filter the mixture and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-(phenoxymethyl)benzamide.

Quantitative Data:

| Product | Yield | Melting Point | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3-(Phenoxymethyl)benzamide | >90% | 135-137 °C | 7.85 (s, 1H), 7.78 (d, J=7.6 Hz, 1H), 7.55 (d, J=7.6 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.32 (t, J=8.0 Hz, 2H), 7.00 (t, J=7.2 Hz, 1H), 6.95 (d, J=8.0 Hz, 2H), 6.20 (br s, 1H), 5.70 (br s, 1H), 5.12 (s, 2H) | 169.5, 158.4, 138.6, 134.5, 131.8, 129.8, 129.2, 127.3, 121.6, 114.9, 70.0 |

Signaling Pathway and Mechanism of Action

As previously mentioned, a significant application of this compound is in the synthesis of PARP inhibitors. The diagram below illustrates the simplified signaling pathway of PARP and the mechanism of its inhibition.

In response to DNA single-strand breaks, PARP is recruited to the site of damage and becomes activated.[8][9] Activated PARP utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins.[9][10] This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the damaged DNA and promoting cell survival.[11] Benzamide-based inhibitors, often synthesized using this compound, act as competitive inhibitors by binding to the nicotinamide-binding pocket of PARP's catalytic domain.[8] This prevents the binding of NAD+ and subsequent PARylation, thereby inhibiting the DNA repair process. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, resulting in cell death through a mechanism known as synthetic lethality.[3][4]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its predictable reactivity and the strategic importance of the resulting benzamide derivatives, particularly in the development of PARP inhibitors, underscore its significance for researchers in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to empower scientists to effectively utilize this key intermediate in their synthetic endeavors.

References

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H8BrNO | CID 584070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-(Bromomethyl)benzamide in the Synthesis of Novel Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzamide is a versatile bifunctional molecule that has emerged as a critical starting material and key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a reactive bromomethyl group and a benzamide moiety, allows for diverse chemical modifications, making it an invaluable building block in the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the preparation of targeted therapies, including PARP and kinase inhibitors. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its practical application in pharmaceutical research and development.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H8BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| CAS Number | 509073-67-0 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 148-152 °C | |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | |

| Storage | Store at 2-8°C in a cool, dry place. |

Safety Information: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

While commercially available, this compound can be synthesized from 3-methylbenzoic acid. The general synthetic approach involves the esterification of the carboxylic acid, followed by radical bromination of the methyl group, and subsequent amidation.

Application in Pharmaceutical Intermediate Synthesis: A Case Study in PARP and Kinase Inhibitor Scaffolds

The reactivity of the benzylic bromide in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of various pharmaceutical intermediates, particularly those targeting kinases and poly (ADP-ribose) polymerase (PARP).

Synthesis of a Key Intermediate for Kinase Inhibitors

A common strategy in the development of kinase inhibitors involves the introduction of a substituted aminomethyl group on a benzamide scaffold. The following experimental protocol details the synthesis of N-substituted 3-((4-methylpiperazin-1-yl)methyl)benzamide, a close analog to intermediates used in the synthesis of Bcr-Abl kinase inhibitors.

Experimental Protocol: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)benzamide

This protocol is adapted from the synthesis of structurally related kinase inhibitor intermediates.

-

Materials:

-

This compound

-

1-Methylpiperazine

-

Potassium carbonate (K2CO3)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF, add potassium carbonate (2.0 eq) and 1-methylpiperazine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (%) |

| This compound | 214.06 | 1.0 | - |

| 1-Methylpiperazine | 100.16 | 1.2 | - |

| 3-((4-methylpiperazin-1-yl)methyl)benzamide | 233.31 | - | >80% (typical) |

Role in the Synthesis of PARP Inhibitors

The benzamide moiety is a key pharmacophore in many PARP inhibitors, which are a class of drugs that induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations.[2][3] While direct synthesis routes for marketed PARP inhibitors like Veliparib (ABT-888) may not always start from this compound, its structural motif is central to their design. The synthetic logic often involves the coupling of a substituted benzamide core with a cyclic amine.

The DNA Damage Response Pathway and PARP Inhibition

Understanding the mechanism of action of drugs derived from this compound intermediates is crucial. PARP inhibitors function by disrupting the DNA damage response (DDR) pathway.

References

An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)benzamide

This guide provides comprehensive safety and handling information for 3-(Bromomethyl)benzamide, targeting researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential protocols for its safe use, storage, and disposal.

Compound Identification and Properties

This compound is a substituted aromatic compound. Below is a summary of its key identifiers and physical and chemical properties.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 509073-67-0[1] |

| Molecular Formula | C8H8BrNO[1][2] |

| Molecular Weight | 214.06 g/mol [1][2] |

| Appearance | Solid (form may vary) |

| Storage Temperature | 2°C - 8°C, protected from light[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as reported by the European Chemicals Agency (ECHA), is summarized below.[1]

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[1] |

Quantitative Toxicity Data

| Compound | Route of Exposure | Test Species | LD50 Value |

| Benzamide | Oral | Mouse | 1160 mg/kg[3] |

| 3-Bromobenzaldehyde | Oral | Mouse | 1850 mg/kg[4] |

| 3-Bromobenzaldehyde | Oral | Rat | 1126 mg/kg[4] |

| 3-Bromobenzaldehyde | Dermal | Rabbit | >5 g/kg[4] |

Note: This data is for related compounds and should be used for estimation purposes only. A comprehensive risk assessment should be performed before handling this compound.

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial. The following are first aid recommendations based on the routes of exposure:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water. Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Experimental Protocol for Safe Handling

Adherence to a strict experimental protocol is essential for the safe handling of this compound.

5.1. Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ensure that a safety shower and eyewash station are readily accessible.

5.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[6]

-

Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.

5.3. Handling Procedure:

-

Preparation:

-

Conduct a thorough risk assessment for the specific procedure.

-

Ensure all necessary PPE is available and in good condition.

-

Prepare and label all necessary equipment and waste containers in advance.

-

-

Weighing and Transferring:

-

If the compound is a solid, conduct weighing and transferring operations within a ventilated balance enclosure or a chemical fume hood to control dust.

-

Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.

-

-

Reaction Setup:

-

Perform all manipulations of the compound within a chemical fume hood.

-

Keep the sash of the fume hood at the lowest practical height.

-

-

Post-Procedure:

-

Decontaminate all surfaces and equipment that have come into contact with the compound.

-

Dispose of all waste in appropriately labeled hazardous waste containers.

-

Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

-

Spill Cleanup Protocol

In the event of a spill, a prompt and appropriate response is critical to mitigate risks.

6.1. Immediate Actions:

-

Alert all personnel in the immediate area and evacuate if necessary.

-

If the spill is flammable, extinguish all nearby ignition sources.

-

Ensure the area is well-ventilated, using fume hoods to exhaust vapors.

6.2. Spill Containment and Cleanup:

-

Don appropriate PPE: This should include, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.

-

Contain the spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent to dike the spill and prevent it from spreading.[7] Do not use combustible materials like paper towels on the liquid spill itself.[6]

-

Absorb the material:

-

For liquid spills, apply the absorbent material, working from the outside of the spill inwards.

-

For solid spills, gently cover the material to prevent dust from becoming airborne. It may be appropriate to moisten the absorbent material slightly.

-

-

Collect the waste: Carefully scoop the absorbed material and spilled compound into a designated, labeled hazardous waste container.[6]

-

Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.[6]

-

Dispose of waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[6]

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it at temperatures between 2°C and 8°C and protected from light.[2]

-

Disposal: All waste containing this compound, including contaminated materials, must be treated as hazardous waste.[6] Disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]

Proposed Mechanism of Toxicity

While the specific toxicological pathways of this compound have not been extensively studied, a general mechanism can be proposed based on its chemical structure. As a benzylic bromide, it is expected to be an alkylating agent. This means it can react with nucleophilic groups present in biological macromolecules like DNA and proteins. This covalent modification can disrupt their normal function, leading to cellular damage and toxicity. Some benzamide derivatives are also known to act as enzyme inhibitors.[8]

References

- 1. This compound | C8H8BrNO | CID 584070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 509073-67-0 | FB141315 [biosynth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. enhs.uark.edu [enhs.uark.edu]

- 8. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(Bromomethyl)benzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides an in-depth look at the solubility of 3-(Bromomethyl)benzamide, a versatile building block in organic synthesis.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the predicted solubility profile based on its structural characteristics, provides detailed experimental protocols for its determination, and furnishes a framework for systematic investigation.

Core Concepts in Solubility

The solubility of a compound is a critical parameter that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarity tend to be miscible. This compound possesses both polar (the benzamide group) and non-polar (the aromatic ring) features, as well as a reactive bromomethyl group, suggesting a nuanced solubility profile across different solvent classes.

Predicted Solubility Profile

Based on its molecular structure, the solubility of this compound in various solvents can be predicted as follows:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to the ability of these solvents to solvate the polar benzamide functional group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated, facilitated by hydrogen bonding interactions with the amide group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted owing to the dominant polar nature of the benzamide moiety.

-

Aqueous Solubility: Limited solubility in water is expected due to the hydrophobic benzene ring.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Dimethyl Sulfoxide (DMSO) | |||||

| Dimethylformamide (DMF) | |||||

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Toluene | |||||

| Hexane | |||||

| Water |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Materials and Equipment:

-

This compound

-

Selected solvents of high purity

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

The following diagram illustrates the workflow for this experimental protocol.

Logical Framework for Solvent Selection

The choice of solvent is critical for various processes in research and development. The following diagram illustrates the logical relationship between solvent properties and the expected solubility of a compound like this compound.

Synthetic Considerations

This compound is a valuable intermediate in the synthesis of more complex molecules, often utilized in the pharmaceutical industry.[1] A plausible synthetic route to this compound and its subsequent use in derivatization is outlined below.

This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound. The provided protocols and logical diagrams are intended to support researchers in their experimental design and data interpretation.

References

The Versatility of 3-(Bromomethyl)benzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzamide is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a pharmacophoric benzamide moiety, allows for its strategic incorporation into a diverse range of complex molecular architectures. The benzamide portion can mimic the nicotinamide structure found in nicotinamide adenine dinucleotide (NAD+), a key substrate for enzymes like Poly(ADP-ribose) polymerases (PARPs), making it an ideal scaffold for inhibitor design. The highly electrophilic bromomethyl group serves as a convenient handle for introducing various substituents through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of inhibitors for two critical cancer targets: Poly(ADP-ribose) polymerase (PARP) and Bcr-Abl kinase. This document will detail synthetic strategies, present quantitative biological data, and provide established experimental protocols for the evaluation of compounds derived from this key intermediate.

Core Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its application as a precursor for the synthesis of targeted therapeutic agents. Its structural features make it particularly suitable for the development of enzyme inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, especially PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to lethal DSBs during DNA replication, resulting in selective cancer cell death, a concept known as synthetic lethality.

The benzamide scaffold is a well-established pharmacophore in numerous PARP inhibitors as it effectively mimics the nicotinamide portion of the NAD+ substrate, competing for the enzyme's catalytic site. This compound serves as a key starting material for the synthesis of various PARP inhibitors. The bromomethyl group allows for the facile introduction of different chemical moieties to explore the adenosine-binding pocket of the enzyme, thereby enhancing potency and selectivity.

The following table summarizes the in vitro inhibitory activity of various benzamide derivatives against PARP-1. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of the benzamide scaffold.

| Compound Class | Target | IC50 | Reference |

| Pyridopyridazinone Derivatives | PARP-1 | 36 nM (compound 8a) | [1][2] |

| 1H-Thieno[3,4-d]imidazole-4-carboxamide Derivatives | PARP-1 | 0.043 - 3.864 µM | |

| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide Derivatives | PARP-1 | 4 nM - 200 nM | [3] |

| Niraparib | PARP-1 / PARP-2 | 3.8 nM / 2.1 nM | [4] |

Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Bcr-Abl activates a cascade of downstream signaling pathways that promote cell proliferation and survival. The development of Bcr-Abl tyrosine kinase inhibitors (TKIs) has transformed the treatment of CML.

Derivatives of this compound have been explored for their potential to inhibit the Bcr-Abl kinase. The benzamide core can be elaborated with various substituents to optimize interactions with the kinase domain of the Bcr-Abl protein.

The following table presents the half-maximal inhibitory concentrations (IC50) for various benzamide derivatives against the Bcr-Abl kinase. This data highlights the potential of the benzamide scaffold in the design of potent Bcr-Abl inhibitors.

| Compound Class | Target | IC50 | Reference |

| Thiazolamide-benzamide Derivatives | Bcr-Abl (wild-type) | 1.273 µM (compound 3m) | [5][6] |

| Thiazolamide-benzamide Derivatives | Bcr-Abl (T315I mutant) | 39.89 µM (compound 3m) | [5][6] |

| 3-(1H-1,2,3-triazol-1-yl) benzamide Derivatives | Bcr-Abl (wild-type) | 20.1 nM (compound 33a) | [7] |

| 3-(1H-1,2,3-triazol-1-yl) benzamide Derivatives | Bcr-Abl (T315I mutant) | 34.7 nM (compound 33a) | [7] |

Experimental Protocols

Representative Synthesis of a PARP Inhibitor Intermediate from this compound

This protocol describes a representative nucleophilic substitution reaction using this compound and a piperazine derivative, a common structural motif in many PARP inhibitors.

Reaction: this compound + 1-(Cyclopropanecarbonyl)piperazine → 3-((4-(cyclopropanecarbonyl)piperazin-1-yl)methyl)benzamide

Materials:

-

This compound

-

1-(Cyclopropanecarbonyl)piperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of 1-(cyclopropanecarbonyl)piperazine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired product.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the IC50 value of a test compound against PARP-1.[8]

Materials:

-

Histone-coated 96-well plate

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Test compound (e.g., dissolved in DMSO)

-

Assay buffer

-

Wash buffer (e.g., PBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 25 µL of the diluted test compound or vehicle control to the wells of the histone-coated plate.

-

Prepare a PARP-1 enzyme/activated DNA mix in assay buffer and add 25 µL to each well.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

-

Incubate the plate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of chemiluminescent HRP substrate to each well and immediately measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound against the Bcr-Abl kinase.[9][10]

Materials:

-

Recombinant Bcr-Abl enzyme

-

Synthetic peptide substrate (e.g., Abltide)

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., dissolved in DMSO)

-

Kinase assay buffer

-

96-well plate

-

Method for detecting substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add the diluted test compound or vehicle control to the wells of a 96-well plate.

-

Add the recombinant Bcr-Abl enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection method like the ADP-Glo™ assay, which measures luminescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the effect of a test compound on the viability of cancer cell lines.[11][12]

Materials:

-

Bcr-Abl positive cancer cell line (e.g., K562)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound (e.g., dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound or vehicle control.

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PARP and DNA Single-Strand Break Repair

The following diagram illustrates the role of PARP in the base excision repair (BER) pathway for DNA single-strand breaks and the mechanism of action of PARP inhibitors.

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)

This diagram shows a simplified overview of the key signaling pathways activated by the Bcr-Abl oncoprotein, which are targeted by Bcr-Abl inhibitors.

Caption: Simplified Bcr-Abl signaling pathways leading to CML and the point of intervention for Bcr-Abl inhibitors.

General Experimental Workflow for Inhibitor Development

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel enzyme inhibitor derived from a chemical precursor like this compound.

Caption: A typical workflow for the discovery and preclinical evaluation of enzyme inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent reactivity and structural similarity to key biological motifs make it an excellent starting point for the synthesis of a wide array of bioactive molecules. The successful development of PARP and Bcr-Abl inhibitors has demonstrated the power of the benzamide scaffold in targeted therapy. As our understanding of disease biology deepens, the strategic application of versatile intermediates like this compound will continue to be a cornerstone of innovative drug discovery and development.

References

- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060116533A1 - Process for the preparation of substituted halogenated aniline - Google Patents [patents.google.com]

- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

3-(Bromomethyl)benzamide derivatives and analogues

An In-depth Technical Guide to 3-(Bromomethyl)benzamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate and a key structural motif in the development of various biologically active compounds.[1] Its utility stems from the presence of a reactive bromomethyl group, which serves as a handle for introducing diverse functionalities, and a benzamide scaffold, a well-established pharmacophore in medicinal chemistry.[2] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its derivatives, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthesis and Reactivity

The synthesis of this compound typically proceeds through a multi-step pathway starting from m-toluic acid. The key intermediate, 3-(bromomethyl)benzoic acid, is synthesized via radical bromination of the methyl group. This acid is then converted to its more reactive acid chloride form, which subsequently reacts with ammonia to yield the final benzamide product.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 3-(Bromomethyl)benzoic Acid [3][4]

-

Materials: m-Toluic acid, N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or 2,2'-azo-bis-(2-methyl-propionitrile)), and a solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve m-toluic acid in carbon tetrachloride.

-

Add N-bromosuccinimide and the radical initiator to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 20 minutes to overnight).[3][4]

-

Cool the mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent like carbon tetrachloride to obtain pure 3-(bromomethyl)benzoic acid.[4]

-

Protocol 2: Synthesis of 3-(Bromomethyl)benzoyl Chloride [5]

-

Materials: 3-(Bromomethyl)benzoic acid, oxalyl chloride or thionyl chloride, dichloromethane, and a catalytic amount of dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3-(bromomethyl)benzoic acid in dichloromethane, add oxalyl chloride and a few drops of DMF.

-

Allow the reaction to proceed at room temperature for an extended period (e.g., 48 hours).[5]

-

Evaporate the solvent and excess reagents to yield the crude 3-(bromomethyl)benzoyl chloride.

-

Protocol 3: Synthesis of this compound [6][7]

-

Materials: 3-(Bromomethyl)benzoyl chloride, aqueous ammonia.

-

Procedure:

-

React 3-(bromomethyl)benzoyl chloride with an excess of aqueous ammonia.

-

The nucleophilic attack of ammonia on the carbonyl carbon of the benzoyl chloride, followed by the elimination of a chloride ion, results in the formation of this compound.[6]

-

Biological Activities and Therapeutic Potential

Benzamide derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and antipsychotic properties.[2][8] The this compound scaffold is a key component in the design of potent enzyme inhibitors, particularly PARP inhibitors.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[9] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. During replication, these SSBs are converted to toxic double-strand breaks (DSBs), which cannot be repaired efficiently, ultimately causing cell death. This concept is known as synthetic lethality.[10]

Benzamide analogues were among the first PARP inhibitors identified, mimicking the nicotinamide moiety of the PARP substrate, NAD+.[11] The development of this compound derivatives has led to more potent and selective PARP inhibitors.[12]

Other Biological Activities

-

Anticancer: Beyond PARP inhibition, benzamide derivatives have been investigated as inhibitors of other cancer-related targets like Bcr-Abl kinase and tubulin polymerization.[13][14]

-

Antimicrobial: Certain benzamide analogues have shown promising activity against various bacterial and fungal pathogens.[2] For instance, some derivatives are effective against Mycobacterium tuberculosis.[15]

-

Anticonvulsant: Several N-substituted benzamides have demonstrated potent anticonvulsant effects in preclinical models.[2]

-